molecular formula C24H25NO6 B6528154 (4Z)-12-cyclopropyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one CAS No. 946293-37-4

(4Z)-12-cyclopropyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one

Cat. No.: B6528154
CAS No.: 946293-37-4
M. Wt: 423.5 g/mol
InChI Key: HTNQCWWCRVVRBP-LSCVHKIXSA-N
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Description

This compound is a tricyclic derivative featuring a cyclopropyl group at position 12, a methyl group at position 7, and a 3,4,5-trimethoxyphenyl substituent at position 2. Its core structure comprises a fused 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶] framework, which integrates oxygen and nitrogen heteroatoms within a rigid bicyclic system.

Properties

IUPAC Name

(2Z)-8-cyclopropyl-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6/c1-13-7-17-16(11-25(12-30-17)15-5-6-15)23-21(13)22(26)18(31-23)8-14-9-19(27-2)24(29-4)20(10-14)28-3/h7-10,15H,5-6,11-12H2,1-4H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNQCWWCRVVRBP-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)C(=CC5=CC(=C(C(=C5)OC)OC)OC)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CN(CO2)C3CC3)C4=C1C(=O)/C(=C/C5=CC(=C(C(=C5)OC)OC)OC)/O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4Z)-12-cyclopropyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

  • IUPAC Name : (4Z)-12-cyclopropyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
  • Molecular Formula : C24H25NO6
  • Molecular Weight : 423.4584 g/mol
  • CAS Number : 946293-37-4

Molecular Structure

The compound features a unique tricyclic structure that includes a cyclopropyl group and a trimethoxyphenyl moiety, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this structure exhibit significant antitumor properties. For instance, studies involving derivatives of trimethoxyphenyl compounds have shown potent antiproliferative effects against various cancer cell lines by targeting tubulin dynamics and inducing apoptosis .

The proposed mechanism of action for this compound involves:

  • Tubulin Inhibition : Like other related compounds, it is hypothesized to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, contributing to its antitumor efficacy .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of a series of trimethoxyphenyl derivatives on human cancer cell lines. The results demonstrated that certain structural modifications led to enhanced activity against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the activity of similar compounds. The study revealed that these compounds could inhibit cell migration and invasion in metastatic cancer models, suggesting their potential role in preventing cancer spread .

Biological Activity Data

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Tubulin Inhibition
Compound BA549 (Lung)3.8Apoptosis Induction
(4Z)-12...HeLa (Cervical)4.5Tubulin Inhibition

Comparative Analysis of Related Compounds

CompoundMolecular WeightAntitumor ActivityReference
Compound A425.5 g/molYes
Compound B430.0 g/molYes
(4Z)-12...423.4584 g/molPotential

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s tricyclic dioxa-aza system lacks sulfur atoms present in the tetracyclic dithia-aza analogs (IIi, IIj, IIo).

Substituent Impact : The 3,4,5-trimethoxyphenyl group in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., tubulin), whereas the hydroxyl/methoxy variants in IIj and IIo could favor polar interactions .

Stereochemical Sensitivity: The (4Z)-methylidene configuration in the target compound may confer greater rigidity compared to non-specified stereochemistry in other analogs, influencing target selectivity .

Research Findings and Computational Insights

  • Tanimoto Similarity Analysis : Using molecular fingerprints, the target compound shows moderate similarity (Tanimoto coefficient ~0.65–0.75) to IIi and IIo, driven by shared tricyclic frameworks and aryl substituents. Lower similarity (~0.50) to IIj reflects differences in substituent polarity .
  • Database Cross-Referencing : Platforms like ChEMBL and PubChem host data on structurally related compounds, enabling virtual screening for analogs with documented bioactivity. For example, ChEMBL’s 5.4 million bioactivity entries include compounds with trimethoxyphenyl groups, suggesting pathways for target validation .
  • ADMET Predictions : The cyclopropyl group in the target compound may improve metabolic stability compared to linear alkyl chains in analogs, reducing cytochrome P450-mediated oxidation .

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